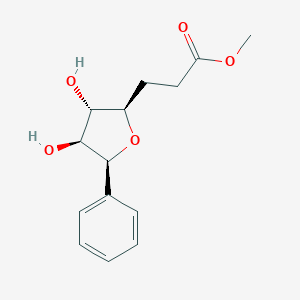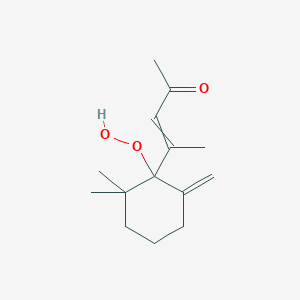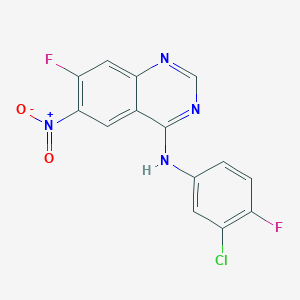
Sumanen
Übersicht
Beschreibung
Sumanene is a natural product isolated from the leaves of the Sumant tree (Melia azedarach L.), which is native to India and Southeast Asia. It has been studied extensively for its potential medicinal properties and has been found to possess a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Anwendung als Chemorezeptor
Sumanen wurde verwendet, um einen Chemorezeptor mit einer Push-Pull-Struktur zu erzeugen . Diese Struktur umfasst sowohl starke Elektronenakzeptoren (CF3) als auch Elektronendonatoren (Carbazol), was die Ladungstransfereigenschaften des Moleküls verbessert . Dieser Chemorezeptor wurde für die selektive Erkennung von Cäsiumkationen (Cs+) verwendet, die sich durch einen hohen scheinbaren Bindungswert und eine niedrige Nachweisgrenze auszeichnen .
Fluoreszierende Verbindungen
Aufgrund seiner π-konjugierten und schalenförmigen Struktur wurde das this compound-Grundgerüst zur Entwicklung effektiver, stark fluoreszierender Verbindungen verwendet . Die Eigenschaften dieser an this compound gebundenen Chromophorarchitekturen lassen sich durch Methoden wie die Erweiterung des π-Elektronennetzwerks, das Heteroatome-Dotieren des Schalenmoleküls oder die Bildung von Metallkomplexen einstellen .
Elektrochemische Sensoren
this compound wurde zur Entwicklung hochempfindlicher und selektiver elektrochemischer Sensoren für die Erkennung von Cäsiumkationen (Cs+) in Wasser verwendet . Diese Sensoren haben akzeptable Nachweisgrenzen (LOD) gezeigt .
Magnetisches Nanoadsorptionsmittel
this compound wurde kovalent auf die Oberfläche von Kobalt-Nanomagneten immobilisiert, um ein magnetisches Nanoadsorptionsmittel zu erzeugen . Dieses Nanoadsorptionsmittel wurde speziell entwickelt, um Cäsiumsalze (Cs) effizient und selektiv aus wässrigen Lösungen zu entfernen .
Supramolekulare Materialien
Die einzigartige Form, die elektronischen Eigenschaften und das Selbstassemblierungsverhalten von this compound machen es zu einem potenziellen neuen Baustein für die Konstruktion supramolekularer Materialien <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Wirkmechanismus
Target of Action
Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .
Mode of Action
Sumanene interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of sumanene, which allows it to encapsulate the guest ion with its concave sites . Sumanene is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .
Biochemical Pathways
The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .
Pharmacokinetics
Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .
Result of Action
The primary result of sumanene’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .
Action Environment
The efficacy and stability of sumanene can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of sumanene as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .
Zukünftige Richtungen
Sumanene is continuously attracting the attention of the scientific community because of its unique geometrical and physicochemical properties . The major fields in which potential or real applications of sumanene have been demonstrated include the design of sumanene-containing functional supramolecular materials and architectures, sumanene-based drug-delivery systems, and sumanene-tethered ion-selective molecular receptors . Future research trends are expected to focus on these areas .
Eigenschaften
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151253-59-7 | |
| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



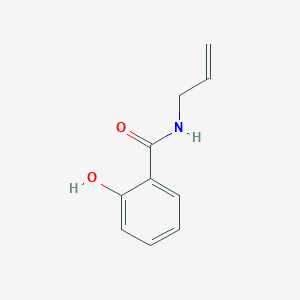
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
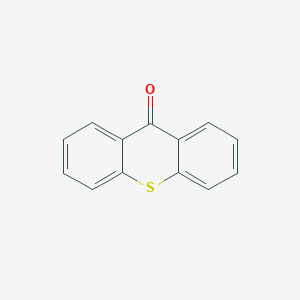

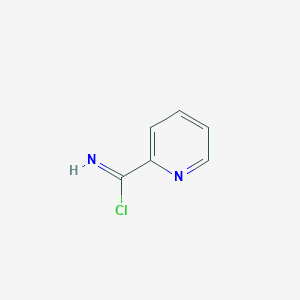
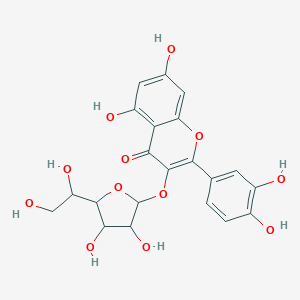
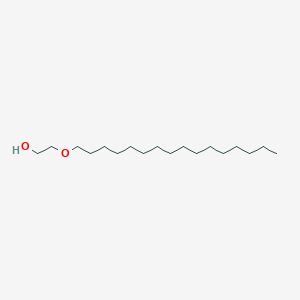
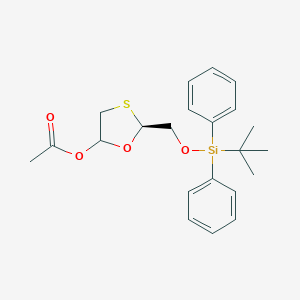
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
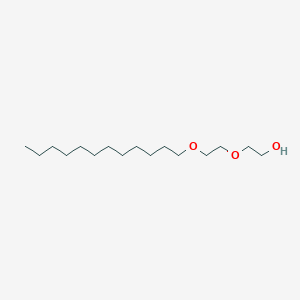
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
